Head-to-Head Comparison: GW311616A Demonstrates 1.4-Fold Greater Anti-Proliferative Potency Than Sivelestat in U937 Leukemia Cells
In a direct comparative study evaluating the anti-proliferative effects of neutrophil elastase inhibitors on U937 human leukemia cells, GW311616A exhibited significantly greater potency than sivelestat. The IC50 for inhibition of U937 cell proliferation was determined to be 150 μmol/L for GW311616A versus 214 μmol/L for sivelestat, representing a 1.4-fold improvement in potency (P<0.01) [1]. Furthermore, at an equivalent concentration of 150 μmol/L, GW311616A induced substantially higher apoptosis (13.60%) compared to sivelestat (3.69%) as measured by AnnexinV-FITC/PI staining (P<0.01) [1]. Flow cytometry analysis confirmed this differential apoptotic effect, with apoptosis ratios of 14.61% for GW311616A versus 4.25% for sivelestat at 150 μmol/L, accompanied by distinct cell cycle arrest patterns (G2/M phase for GW311616A versus S phase for sivelestat) [1].
| Evidence Dimension | Inhibition of U937 leukemia cell proliferation (IC50) |
|---|---|
| Target Compound Data | IC50 = 150 μmol/L |
| Comparator Or Baseline | Sivelestat: IC50 = 214 μmol/L |
| Quantified Difference | 1.4-fold higher potency for GW311616A; P<0.01 |
| Conditions | U937 human leukemia cell line; MTT assay; 48-hour incubation |
Why This Matters
This direct comparative data provides a clear, quantitative basis for selecting GW311616 over sivelestat in leukemia research applications requiring maximum anti-proliferative efficacy.
- [1] Ma PP, et al. [Neutrophil elastase inhibitor on proliferation and apoptosis of U937 cells]. Zhonghua Xue Ye Xue Za Zhi. 2013 Jun;34(6):507-11. doi: 10.3760/cma.j.issn.0253-2727.2013.06.011. View Source
